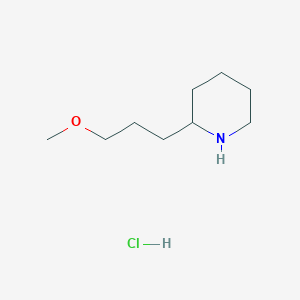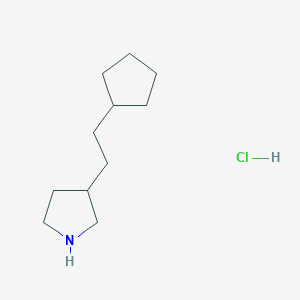![molecular formula C13H19NO B1485519 trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol CAS No. 2144262-97-3](/img/structure/B1485519.png)
trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol, also known as trans-2-BEA, is an organic compound belonging to the cyclobutanols class of chemicals. It is a colorless liquid with a mild odor, and has a boiling point of 147°C and a melting point of -39°C. Trans-2-BEA has been studied for its potential applications in the fields of biochemistry, medical science, and organic synthesis. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of cyclobutane derivatives, including methodologies for creating 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine, demonstrates the compound's versatility in forming nucleoside analogs, which are essential for studying nucleic acid chemistry and potential therapeutic applications (Frieden et al., 1998).
- Research on all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid explores the importance of stereochemistry in bioactive molecules, laying the groundwork for designing drugs with specific biological activities (André et al., 2013).
Photocycloaddition Reactions
- Studies on photocycloaddition reactions for creating cyclobutane derivatives from pyrrolidine carboxylates to alkenes show the compound's utility in synthesizing novel structures with potential applications in material science and as intermediates in organic synthesis (Reid & Silva, 1983).
Stereodivergent Syntheses
- Research on the stereodivergent synthesis of bis(cyclobutane) β-dipeptides reveals the importance of cyclobutane derivatives in peptide chemistry, offering insights into peptide structure and function (Izquierdo et al., 2002).
Bioactive Cyclobutane Derivatives
- The synthesis of new cyclobutyl analogs of adenosine and guanosine, although devoid of antiviral activity, underscores the potential of cyclobutane derivatives in drug discovery and development (Boumchita et al., 1990).
Structural Studies and Material Science
- Investigations into the conformational preferences of cyclobutane amino acid oligomers highlight the compound's role in developing novel materials and studying molecular conformation (Fernandes et al., 2010).
Propriétés
IUPAC Name |
(1R,2R)-2-[benzyl(ethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-14(12-8-9-13(12)15)10-11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBNBWCNIHSPS-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)


